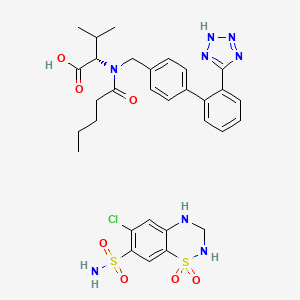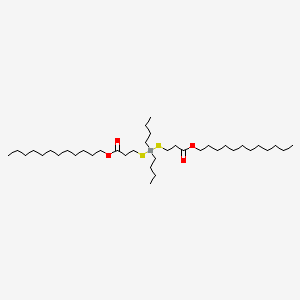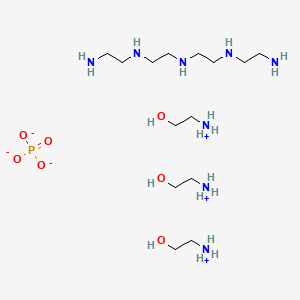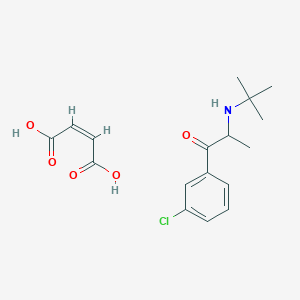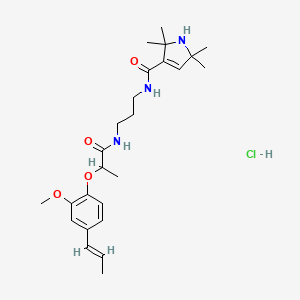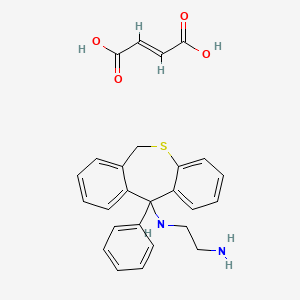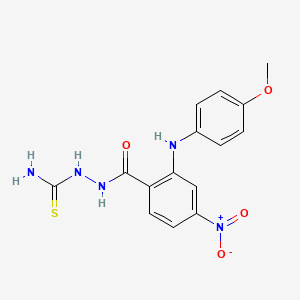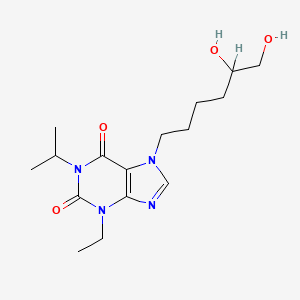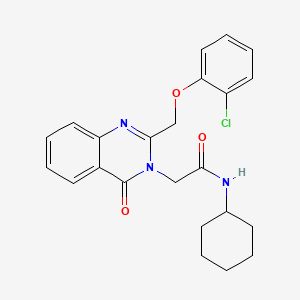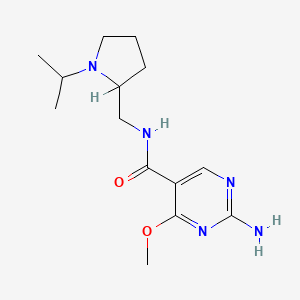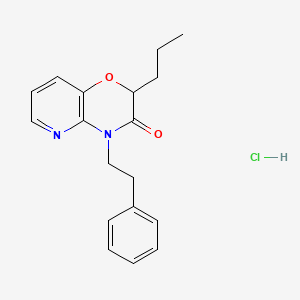
4-(2-Phenylethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido-oxazinone core substituted with phenylethyl and propyl groups. It has shown promise in various scientific research fields, particularly in the development of novel therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-oxazinone core, followed by the introduction of the phenylethyl and propyl substituents. Common reagents used in these reactions include alkyl halides, phenylacetic acid derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylethyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. Detailed studies on its binding affinities and molecular interactions are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share a similar core structure and have been studied for their anti-tumor activities.
Pyrido-oxazinone derivatives: Other derivatives of pyrido-oxazinone also exhibit various biological activities and are used in medicinal chemistry research.
Uniqueness
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-phenylethyl)-2-propyl-, monohydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
88799-59-1 |
|---|---|
Molekularformel |
C18H21ClN2O2 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
4-(2-phenylethyl)-2-propylpyrido[3,2-b][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-2-7-16-18(21)20(13-11-14-8-4-3-5-9-14)17-15(22-16)10-6-12-19-17;/h3-6,8-10,12,16H,2,7,11,13H2,1H3;1H |
InChI-Schlüssel |
WJXSVHJHTADBAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(=O)N(C2=C(O1)C=CC=N2)CCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



